molecular formula C19H22N2O2S B2800184 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide CAS No. 1796947-33-5

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

Cat. No.: B2800184
CAS No.: 1796947-33-5
M. Wt: 342.46
InChI Key: LWIUCDWLUAILCO-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine-4-carboxamide core, a privileged structure in pharmaceutical development, which is substituted with a 1-acetyl group and a benzyl moiety that is further functionalized with a thiophen-3-yl ring. The piperidine carboxamide scaffold is a well-recognized structural motif found in compounds targeting the central nervous system. Specifically, N-benzylpiperidine carboxamide derivatives have been extensively investigated as potent acetylcholinesterase inhibitors for the potential treatment of neurodegenerative conditions such as Alzheimer's disease . The incorporation of the heteroaromatic thiophene ring is a common strategy in drug design to optimize properties like metabolic stability and binding affinity, with thiophene-containing compounds being explored as modulators for various biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe to study the structure-activity relationships (SAR) of piperidine-based compounds. It is also relevant for high-throughput screening campaigns aimed at discovering new therapeutics for neurological disorders, autoimmune diseases, and cancer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIUCDWLUAILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Synthesis of Piperidine-4-carboxamide Core: This can be achieved by reacting piperidine with a suitable acylating agent, such as acetyl chloride, under basic conditions to form the acetylated piperidine intermediate.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the acetylated piperidine reacts with a benzyl halide in the presence of a base.

    Incorporation of Thiophene Moiety: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and the benzylated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly due to the presence of the thiophene ring, which is known for its biological activity.

    Material Science: The thiophene moiety makes this compound a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological targets.

    Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The compound’s structure includes:

  • Acetyl group at the piperidine nitrogen.
  • 2-(Thiophen-3-yl)benzyl substituent on the carboxamide nitrogen.

Key comparisons with analogs :

Compound Name Piperidine Substituent Benzyl/Amide Substituent Pharmacological Target Reference
1-Acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide Acetyl 2-(Thiophen-3-yl)benzyl sEH, PDE4 (putative)
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (Compound 4) None (unsubstituted) 2-(Trifluoromethyl)benzyl sEH
1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (Compound 26) Ethyl 4-Methoxy-2-(trifluoromethyl)benzyl PDE4/sEH dual inhibition
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Benzyl Phenylamino Not specified

Structural Insights :

  • Acetyl vs. Ethyl/Formyl Groups : The acetyl group in the target compound may enhance metabolic stability compared to ethyl (Compound 26) or unsubstituted (Compound 4) analogs due to reduced oxidative metabolism .
  • Thiophene vs. Trifluoromethyl/Methoxy : The thiophene moiety introduces sulfur-based π-π interactions and moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group (Compound 4) or methoxy group (Compound 26). This could alter binding affinity to targets like sEH or PDE4 .
Pharmacological Target Profiles
  • sEH Inhibition: Compound 4 (unsubstituted piperidine) and Compound 26 (ethyl-substituted) show potent sEH inhibition, with IC₅₀ values in the nanomolar range . The acetyl group in the target compound may modulate enzyme interactions by sterically hindering the active site.
  • Dual sEH/PDE4 Activity : Compound 26 demonstrates dual inhibition, attributed to its methoxy-trifluoromethylbenzyl group. The thiophene in the target compound could similarly enable multitarget engagement, though experimental validation is needed .
  • Aryl Substituent Effects : Evidence from crystallographic studies (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one) highlights that aryl groups at positions 2 and 6 enhance activity in some contexts. However, the target compound’s substituents are positioned differently, suggesting divergent mechanisms .

Biological Activity

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a thiophene moiety, and a benzyl group. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and applications. The structural components of the compound suggest various mechanisms of action that may influence its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 342.45 g/mol. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₂S
Molecular Weight342.45 g/mol
IUPAC Name1-acetyl-N-[(2-thiophen-3-yl)benzyl]piperidine-4-carboxamide
StructureStructure

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions with enzyme active sites.
  • Receptor Modulation : The thiophene moiety may facilitate π-π interactions with aromatic amino acids in protein structures, potentially modulating receptor activity.
  • Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which can contribute to their therapeutic effects.

Medicinal Chemistry Applications

Research has indicated that compounds similar to this compound exhibit significant anti-acetylcholinesterase (anti-AChE) activity. A study on related piperidine derivatives demonstrated that modifications in the structure could enhance biological activity substantially, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various studies. For instance, derivatives containing thiophene rings have shown promising results against a range of pathogenic bacteria and fungi. In vitro tests revealed that certain thiophene derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against various strains, indicating strong antimicrobial properties .

Case Studies

  • Anti-AChE Activity : A series of piperidine derivatives were synthesized and evaluated for their anti-AChE activity. The introduction of bulky substituents significantly increased the activity levels, suggesting that structural modifications can lead to enhanced therapeutic efficacy .
  • Antifungal Activity : Compounds structurally similar to this compound were tested against multiple fungal strains. Results indicated that certain modifications led to improved antifungal activity, with some compounds achieving MIC values lower than those of standard antifungal agents .

Q & A

Q. Key Reaction Conditions :

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product with >95% purity .

Q. Table 1: Example Reaction Optimization

StepCatalystSolventTemp (°C)Yield (%)Purity (%)
CouplingPd(PPh₃)₄DMF806592
AcetylationDMAPCH₂Cl₂RT8598

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of acetylation and benzyl-thiophene connectivity. For example, the acetyl group’s singlet at ~2.1 ppm and thiophene protons at 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.18) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though co-crystallization with target proteins may be required .

How can researchers optimize the synthesis to improve enantiomeric purity?

Level: Advanced
Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps .
  • Chiral Stationary Phases (CSP) : Employ HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) for enantiomer separation .
  • Kinetic Resolution : Optimize reaction time to favor one enantiomer during acetylation .

Q. Table 2: Enantiomeric Excess (ee) Optimization

Catalystee (%)Yield (%)
(R)-BINAP9270
No catalyst085

What strategies resolve contradictory biological activity data across studies?

Level: Advanced
Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for GPCR targets) and control compounds .
  • Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (pH, temperature) .

How does the thiophene moiety influence physicochemical properties and bioactivity?

Level: Advanced
Answer:

  • Lipophilicity : Thiophene increases logP (measured as ~3.2), enhancing blood-brain barrier permeability .
  • Electron Density : The sulfur atom stabilizes charge-transfer interactions in enzyme binding pockets (e.g., CYP450 inhibition) .
  • Bioisosteric Replacement : Replace thiophene with furan to reduce hepatotoxicity while maintaining affinity .

What are best practices for achieving pharmaceutical-grade purity?

Level: Basic
Answer:

  • Final Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove polar by-products .
  • Quality Control : Perform elemental analysis (C, H, N within ±0.4% of theoretical) .

How can computational methods predict binding affinity to biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4UQ) to model interactions with the piperidine-acetyl group and target active sites .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .

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